molecular formula C15H22N2O2 B11855863 (S)-tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

(S)-tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B11855863
M. Wt: 262.35 g/mol
InChI Key: VHKNZTWMVNWAOC-CYBMUJFWSA-N
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Description

(S)-tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chiral compound that belongs to the class of isoquinoline derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where the isoquinoline derivative is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride.

    Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out to introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

(S)-tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate: Another compound with a similar aminomethyl group and carboxylate ester.

    1-(Aminomethyl)cyclohexaneacetic acid: Shares the aminomethyl functional group but has a different core structure.

Uniqueness

(S)-tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its chiral nature and the presence of the isoquinoline core, which imparts specific biological activities and synthetic utility that are distinct from other similar compounds.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

tert-butyl (1S)-1-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-8-11-6-4-5-7-12(11)13(17)10-16/h4-7,13H,8-10,16H2,1-3H3/t13-/m1/s1

InChI Key

VHKNZTWMVNWAOC-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2=CC=CC=C2[C@H]1CN

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1CN

Origin of Product

United States

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